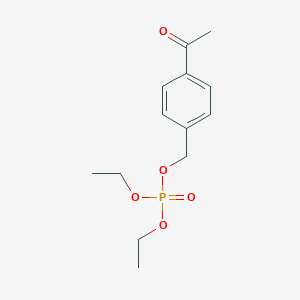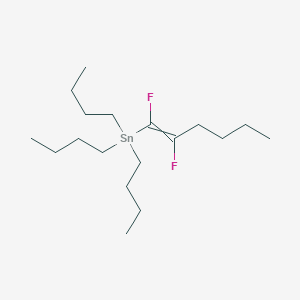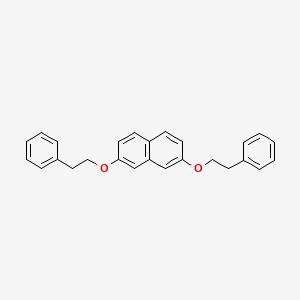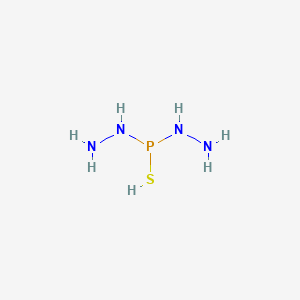methanone CAS No. 190275-96-8](/img/structure/B12555267.png)
[(3S)-3-Methylpiperidin-1-yl](naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Methylpiperidin-1-ylmethanone is a chemical compound that features a piperidine ring substituted with a methyl group at the 3rd position and a naphthalene moiety attached to the methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methylpiperidin-1-ylmethanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl group at the 3rd position. The naphthalene moiety is then attached via a methanone linkage. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Methylation: Introduction of the methyl group at the 3rd position using methylating agents such as methyl iodide.
Attachment of the Naphthalene Moiety: This step involves the formation of a methanone linkage between the piperidine ring and the naphthalene group, often using reagents like naphthoyl chloride.
Industrial Production Methods
Industrial production of (3S)-3-Methylpiperidin-1-ylmethanone may involve optimized synthetic routes to ensure high yield and purity. This typically includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Methylpiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethanone derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
(3S)-3-Methylpiperidin-1-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-3-Methylpiperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone: This compound shares a similar piperidine structure but differs in the attached moiety.
Naphthopyrans: Compounds with a naphthalene ring and pyran structure, showing different chemical properties and applications.
Uniqueness
(3S)-3-Methylpiperidin-1-ylmethanone is unique due to its specific combination of a piperidine ring with a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
190275-96-8 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
[(3S)-3-methylpiperidin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-6-5-11-18(12-13)17(19)16-10-4-8-14-7-2-3-9-15(14)16/h2-4,7-10,13H,5-6,11-12H2,1H3/t13-/m0/s1 |
Clé InChI |
FXEYREUKSBZEDG-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@H]1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)

![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)










